molecular formula C12H13NOS B1372679 [2-(4-Ethyl-phenyl)-thiazol-4-YL]-methanol CAS No. 885280-43-3

[2-(4-Ethyl-phenyl)-thiazol-4-YL]-methanol

Cat. No. B1372679
M. Wt: 219.3 g/mol
InChI Key: HMKOEXBFDQZHAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . The presence of an ethyl group attached to the phenyl ring suggests that it might have unique properties compared to other thiazoles.


Molecular Structure Analysis

The molecular structure of thiazoles involves a five-membered ring with varying degrees of double bond character between the atoms in the ring . The exact structure of this compound would depend on the positions of the ethyl and phenyl groups.


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present . The specific reactions that this compound can undergo would need to be determined experimentally.

Scientific Research Applications

  • Antioxidant Activity

    • Thiazole derivatives have been found to exhibit antioxidant activity .
  • Analgesic Activity

    • Thiazole derivatives have also been found to have analgesic (pain-relieving) properties .
  • Anti-inflammatory Activity

    • Thiazole derivatives have been found to exhibit anti-inflammatory activity .
  • Antimicrobial Activity

    • Thiazole derivatives have been found to exhibit antimicrobial activity .
  • Antiviral Activity

    • Thiazole derivatives have been found to exhibit antiviral activity .
  • Antitumor or Cytotoxic Activity

    • Thiazole derivatives have been found to exhibit antitumor or cytotoxic activity .

Future Directions

The study of thiazoles is an active area of research due to their presence in many biologically active compounds . This compound, with its unique substituents, could be of interest in the development of new pharmaceuticals or materials.

properties

IUPAC Name

[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c1-2-9-3-5-10(6-4-9)12-13-11(7-14)8-15-12/h3-6,8,14H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKOEXBFDQZHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401288992
Record name 2-(4-Ethylphenyl)-4-thiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Ethyl-phenyl)-thiazol-4-YL]-methanol

CAS RN

885280-43-3
Record name 2-(4-Ethylphenyl)-4-thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885280-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Ethylphenyl)-4-thiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(4-Ethyl-phenyl)-thiazol-4-YL]-methanol
Reactant of Route 2
[2-(4-Ethyl-phenyl)-thiazol-4-YL]-methanol
Reactant of Route 3
Reactant of Route 3
[2-(4-Ethyl-phenyl)-thiazol-4-YL]-methanol
Reactant of Route 4
Reactant of Route 4
[2-(4-Ethyl-phenyl)-thiazol-4-YL]-methanol
Reactant of Route 5
[2-(4-Ethyl-phenyl)-thiazol-4-YL]-methanol
Reactant of Route 6
Reactant of Route 6
[2-(4-Ethyl-phenyl)-thiazol-4-YL]-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.